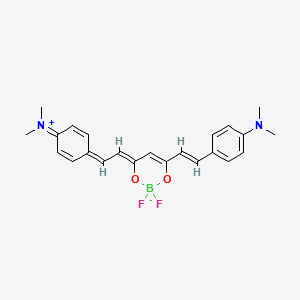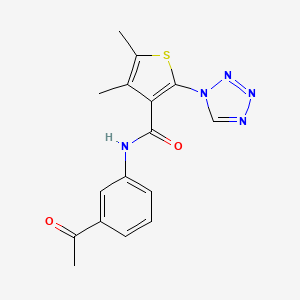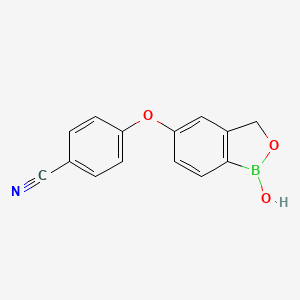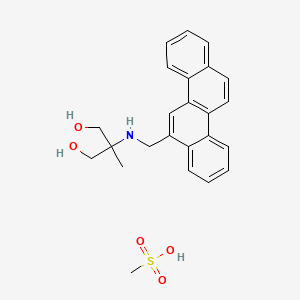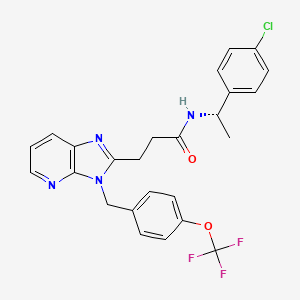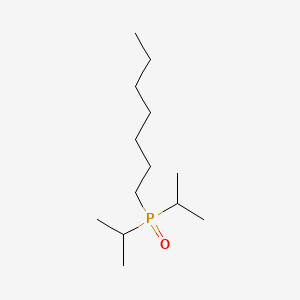
Cyanine7 maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanine7 maleimide is a near-infrared, sulfhydryl-reactive dye. It is an analog of Cy7® maleimide and is widely used in bioconjugation and labeling of proteins with free sulfhydryl groups. This compound is particularly valuable in near-infrared (NIR) bioimaging applications, allowing for the visualization of labeled proteins in tissues, even in live organisms .
Wissenschaftliche Forschungsanwendungen
Cyanine7 maleimide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescent probes and dyes for various analytical techniques.
Biology: Employed in the labeling of proteins, peptides, and other biomolecules for imaging and tracking in biological systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in cancer research for imaging tumor cells.
Industry: Applied in the production of high-sensitivity imaging agents for use in research and clinical diagnostics .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyanine7 maleimide can be synthesized by reacting Cyanine7 dye with maleimide. The process typically involves dissolving Cyanine7 dye in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then adding maleimide under controlled conditions. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conjugation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) or gel filtration .
Analyse Chemischer Reaktionen
Types of Reactions
Cyanine7 maleimide primarily undergoes thiol-maleimide reactions, where it reacts with sulfhydryl groups in proteins and peptides. This reaction forms a stable thioether linkage, which is not reversible by reducing agents .
Common Reagents and Conditions
The reaction typically requires a degassed buffer with a pH between 6.5 and 7.5. Common reagents include tris-carboxyethylphosphine (TCEP) or dithiothreitol (DTT) to reduce disulfide bonds in proteins, ensuring the availability of free sulfhydryl groups for conjugation .
Major Products
The major product of the reaction is a protein or peptide labeled with Cyanine7 dye. This labeled biomolecule can then be used in various bioimaging applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanine7.5 NHS ester: Another near-infrared dye used for labeling amine groups in biomolecules.
Sulfo-Cyanine5.5 NHS ester: A water-soluble, sulfonated dye used for labeling proteins and peptides.
AF 430 maleimide: A green-yellow emitting dye used for labeling thiolated biomolecules .
Uniqueness
Cyanine7 maleimide is unique due to its near-infrared properties, which allow for deep tissue imaging and minimal background interference. Its high selectivity for sulfhydryl groups and stability of the formed thioether bond make it a valuable tool in bioimaging and bioconjugation applications .
Eigenschaften
CAS-Nummer |
2120392-49-4 |
|---|---|
IUPAC-Name |
N/A |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


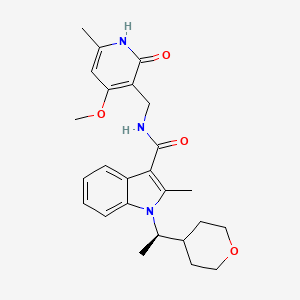
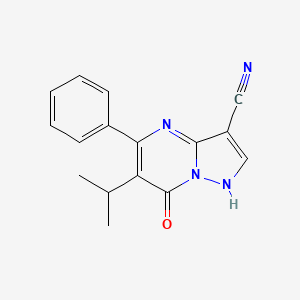

![2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone](/img/structure/B606803.png)
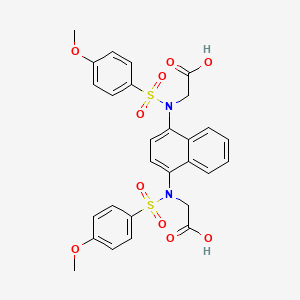
![acetic acid;(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-5-(diaminomethylideneamino)-1-oxo-1-(pyridin-4-ylmethylamino)pentan-2-yl]hexanamide](/img/structure/B606806.png)
